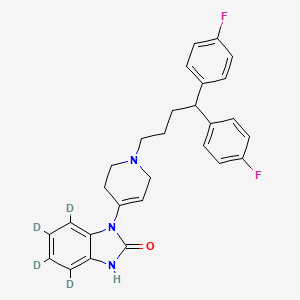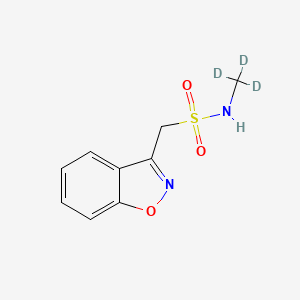
N-(Methyl-d3) Zonisamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Methyl-d3) Zonisamide is a deuterated form of zonisamide, a sulfonamide anticonvulsant used primarily in the treatment of epilepsy. . The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the pharmacokinetic properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zonisamide typically involves the reaction of 1,2-benzisoxazole-3-methanesulfonic acid with a halogenating agent to form benzisoxazole methane sulfonyl halide. This intermediate is then reacted with an amine to produce zonisamide . For the deuterated version, N-(Methyl-d3) Zonisamide, the process would involve the use of deuterated reagents to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of zonisamide involves similar steps but on a larger scale. The process includes the preparation and isolation of a novel crystalline form of anhydrous 1,2-benzisoxazole-3-methanesulfonic acid, followed by direct chlorination to form the acid chloride, and subsequent amidation to produce zonisamide . The deuterated version would require the use of deuterated starting materials and reagents to ensure the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
N-(Methyl-d3) Zonisamide undergoes several types of chemical reactions, including:
Oxidation: Minor role in metabolism.
Reduction: Reduction to form 2-sulfamoylacetylphenol.
Substitution: Formation of N-acetyl zonisamide through acetylation.
Common Reagents and Conditions
Oxidation: Involves cytochrome P450 enzymes.
Reduction: Mediated by CYP3A4 isoenzyme.
Substitution: Acetylation involves N-acetyl-transferases.
Major Products Formed
N-acetyl zonisamide: Formed through acetylation.
2-sulfamoylacetylphenol: Formed through reduction.
科学的研究の応用
N-(Methyl-d3) Zonisamide has various scientific research applications, including:
作用機序
N-(Methyl-d3) Zonisamide exerts its effects through multiple mechanisms:
Sodium Channels: Blocks repetitive firing of voltage-gated sodium channels.
Calcium Channels: Reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.
GABA Receptors: May bind allosterically to GABA receptors, inhibiting the uptake of GABA and enhancing the uptake of glutamate.
類似化合物との比較
Similar Compounds
Safinamide: Another monoamine oxidase-B inhibitor used in Parkinson’s disease.
Acetazolamide: A sulfonamide analogue with similar anticonvulsant properties.
Uniqueness
N-(Methyl-d3) Zonisamide is unique due to its deuterated form, which can influence its pharmacokinetic properties, potentially leading to improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
特性
分子式 |
C9H10N2O3S |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |
InChIキー |
IFLCNEUQVNHBJU-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
正規SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


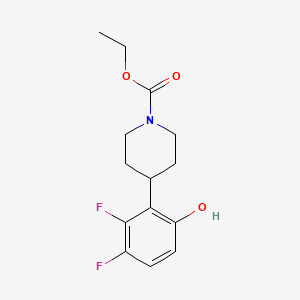
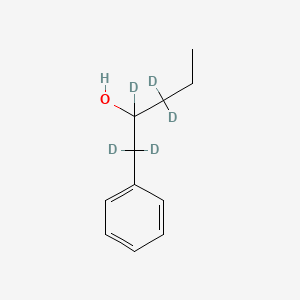
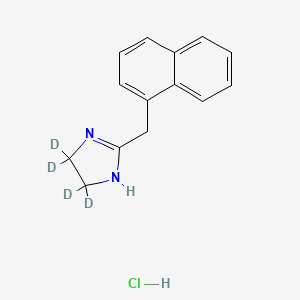
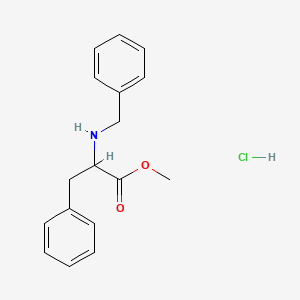
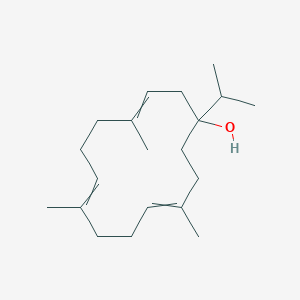

![9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)

![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
